molecular formula C10H8N2O2S B181314 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide CAS No. 130234-70-7

2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B181314
M. Wt: 220.25 g/mol
InChI Key: WTKFNNVZPKSJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as THB, is a synthetic compound that has been used in various scientific research applications. THB is a benzamide derivative that contains a thiazole ring, which has been found to exhibit significant biological activities.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it has been proposed that 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.

Biochemical And Physiological Effects

2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to reduce oxidative stress and lipid peroxidation in animal models of inflammation. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to improve liver function and reduce liver damage in animal models of liver injury. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that can be easily synthesized in the laboratory and has a high degree of purity. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has poor solubility in water, which can limit its use in aqueous solutions. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide also has a short half-life, which can make it difficult to maintain consistent levels of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in vivo.

Future Directions

There are several future directions for the study of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to investigate the potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide as an anti-cancer agent in human clinical trials. Another potential direction is to explore the therapeutic potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, the development of novel 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and pharmacokinetic properties could lead to the discovery of new therapeutic agents.

Scientific Research Applications

2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its biological activities and has shown potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

properties

CAS RN

130234-70-7

Product Name

2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-hydroxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14)

InChI Key

WTKFNNVZPKSJBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1,3-thiazol-2-ylcarbamoyl)phenyl acetate (501, 663.3 mg, 2.53 mmol) was added to a 25 mL round bottom flask equipped with a stirbar and a water-jacketed condenser. The headspace was replaced with dry nitrogen, and concentrated hydrochloric acid (15.0 mL) was added in a single portion. The suspension was heated to 50° C., and stirred well. The suspended solids dissolved to form a clear colorless solution before solids precipitate from the reaction mixture, which was then cooled in an ice bath, and the solids were filtered on a medium frit and washed with a large portion of water. The filter cake wash washed through the frit with methanol, collected, and the solvent was removed in vacuo to give 502 (481.5 mg, 86%) as a colorless solid.
Quantity
663.3 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

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